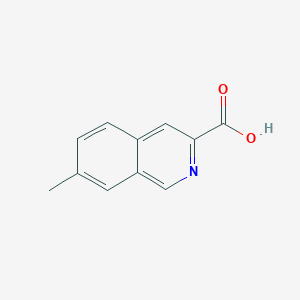

7-Methylisoquinoline-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

7-methylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-5-10(11(13)14)12-6-9(8)4-7/h2-6H,1H3,(H,13,14) |

InChI-Schlüssel |

PEDXDOWHGDAWMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CN=C(C=C2C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methylisoquinoline 3 Carboxylic Acid

De Novo Synthesis Approaches to the Isoquinoline (B145761) Skeleton

De novo synthesis involves constructing the bicyclic isoquinoline ring system from acyclic or monocyclic precursors. The key challenge lies in designing a reaction sequence that introduces the methyl group at position 7 and the carboxylic acid at position 3.

Ring-Closing Reactions for Isoquinoline Formation

Several classic named reactions provide robust pathways to the isoquinoline core, which can be adapted for substituted variants. harvard.edu The selection of a specific method often depends on the availability of the starting materials.

Bischler-Napieralski Reaction: This reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated (aromatized) to the corresponding isoquinoline. wikipedia.org The reaction is an electrophilic aromatic substitution and is most effective when the benzene (B151609) ring contains electron-donating groups. nrochemistry.com

Pomeranz–Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction typically employs strong acids like sulfuric acid, although Lewis acids have also been used. wikipedia.org This method is versatile for preparing a wide range of isoquinoline derivatives. thermofisher.comorganicreactions.org

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. While this method yields a reduced isoquinoline core, it is a powerful tool, especially when mild reaction conditions are required.

| Reaction Name | Key Precursors | Typical Reagents | Initial Product |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ (conc.) | Isoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline |

Strategies for Methyl Group Incorporation at Position 7

To synthesize 7-methylisoquinoline, the methyl group must be present in the aromatic precursor prior to the ring-closing reaction. The position of this substituent on the starting material dictates its final position on the isoquinoline ring.

For the Bischler-Napieralski reaction , the required precursor would be an N-acyl-β-(4-methylphenyl)ethylamine. The cyclization occurs para to the activating alkyl group, leading to the methyl group at the C7 position of the resulting dihydroisoquinoline.

In the Pomeranz–Fritsch synthesis , the starting aromatic aldehyde must contain the methyl group. Therefore, 4-methylbenzaldehyde (B123495) would be condensed with 2,2-dialkoxyethylamine. The subsequent acid-catalyzed cyclization places the methyl group at the C7 position. wikipedia.orgchemistry-reaction.com

Introduction of the Carboxylic Acid Moiety at Position 3

Directly installing a carboxylic acid at the C3 position during primary ring formation is often challenging. A common and effective strategy involves creating the isoquinoline ring with a precursor functional group at C3, which can be later converted to a carboxylic acid.

One well-documented method is the oxidation of a methyl group. thieme-connect.de Research has shown that treating 3-methylisoquinoline (B74773) with selenium dioxide (SeO₂) at elevated temperatures (e.g., 180°C) yields a mixture of products including isoquinoline-3-carbaldehyde (B112757) and the desired isoquinoline-3-carboxylic acid. thieme-connect.de While the oxidation of a 3-methyl group is noted to be more difficult than that of a 1-methyl group, it provides a viable route to the C3-carboxylic acid. thieme-connect.de

Therefore, a plausible de novo synthetic pathway for 7-Methylisoquinoline-3-carboxylic acid would be:

Synthesize 3,7-dimethylisoquinoline using a standard ring-closing reaction (e.g., Pomeranz-Fritsch) with appropriate precursors (4-methylbenzaldehyde and a propanal-derived aminoacetal).

Perform a selective oxidation of the methyl group at the C3 position to yield the final carboxylic acid product.

Functional Group Interconversions and Modifications

Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for further chemical modifications, such as the formation of esters and amides.

Esterification and Hydrolysis of this compound Derivatives

The conversion of the carboxylic acid to an ester (esterification) is a fundamental transformation in organic synthesis.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The reverse reaction, the cleavage of an ester to yield the carboxylic acid and an alcohol, is known as hydrolysis. This is typically achieved by heating the ester with aqueous acid or, more commonly, with an aqueous base like sodium hydroxide (B78521) in a process called saponification.

| Transformation | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 7-methylisoquinoline-3-carboxylate |

| Hydrolysis (Saponification) | Alkyl 7-methylisoquinoline-3-carboxylate + Base (e.g., NaOH) | Aqueous solution, Heat | This compound (salt form) |

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid can be readily converted into amides, which are important functional groups in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. chemistrysteps.com Therefore, the carboxylic acid must first be "activated."

Via Acyl Chlorides: A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Using Coupling Agents: Modern amidation protocols often employ coupling agents that facilitate the direct reaction between the carboxylic acid and the amine under mild conditions. chemistrysteps.com Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comlibretexts.org Other reagents such as HATU, HBTU, and PyBOP are also highly effective for forming amide bonds, particularly in peptide synthesis. stackexchange.com These reagents form a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine. libretexts.org

| Method | Activating Agent/Coupling Agent | Key Intermediate | General Applicability |

|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl chloride | Robust, but can be harsh for sensitive substrates |

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Mild conditions, widely used, good yields chemistrysteps.com |

| Phosphonium/Uronium Salt Coupling | PyBOP, HBTU, HATU | Activated ester | High efficiency, often used for difficult couplings stackexchange.com |

Transformations at the Methyl Group

The methyl group at the 7-position of the isoquinoline ring serves as a handle for further functionalization, allowing for the introduction of diverse chemical moieties. The benzylic nature of this methyl group makes it amenable to a variety of chemical transformations.

Oxidation: The methyl group can be oxidized to afford the corresponding aldehyde (isoquinoline-7-carbaldehyde) or carboxylic acid (isoquinoline-3,7-dicarboxylic acid). A common reagent for this transformation is selenium dioxide (SeO₂). The reaction conditions, such as temperature and reaction time, can be tuned to favor the formation of either the aldehyde or the carboxylic acid. thieme-connect.detandfonline.com For instance, oxidation of methylquinolines with selenium dioxide in boiling dioxane has been shown to produce the corresponding aldehydes in good yields. tandfonline.com It is noteworthy that the reactivity of methyl groups on the isoquinoline ring can be position-dependent, with methyl groups at the 1-position being generally more reactive towards oxidation than those at the 3-position. thieme-connect.de

Halogenation: Benzylic halogenation of the methyl group can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or light). This provides a 7-(halomethyl)isoquinoline-3-carboxylic acid derivative, which is a versatile intermediate for nucleophilic substitution reactions. mt.comkhanacademy.org

Modern C-H Functionalization: Recent advances in photoredox catalysis offer milder and more selective methods for benzylic C-H functionalization. Photo-mediated methodologies can be employed for the oxygenation of benzylic C-H bonds, providing access to alcohols or other oxygenated derivatives. rsc.org

Below is a table summarizing potential transformations of the methyl group:

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Selenium dioxide (SeO₂), dioxane, reflux | 7-Formylisoquinoline-3-carboxylic acid |

| Oxidation to Carboxylic Acid | Selenium dioxide (SeO₂), prolonged heating | Isoquinoline-3,7-dicarboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 7-(Bromomethyl)isoquinoline-3-carboxylic acid |

Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the isoquinoline skeleton and for the introduction of substituents onto the heterocyclic core. The Heck and Suzuki-Miyaura reactions are particularly powerful in this regard.

Applications of Heck-type Reactions

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction can be applied to the synthesis of this compound in several ways. One plausible strategy involves an intramolecular Heck reaction of a suitably substituted precursor to form the isoquinoline ring. chim.itlibretexts.org

Alternatively, an intermolecular Heck reaction could be employed to construct the substituted isoquinoline framework. For example, a 2-halo-β-aminostyrene derivative could be coupled with an appropriate alkene to build up the isoquinoline system. While specific examples for the direct synthesis of this compound via a Heck reaction are not prevalent in the literature, the general applicability of this reaction in isoquinoline synthesis is well-established. organic-chemistry.orgmdpi.com

A hypothetical Heck reaction for the synthesis of a precursor to the target molecule is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Bromo-4-methyl-styrene derivative | Acrylate derivative | Pd(OAc)₂, PPh₃, Base | Precursor to this compound |

Suzuki-Miyaura Cross-Coupling in Isoquinoline Framework Construction

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, is a highly versatile and widely used method for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound.

A key strategy would involve the coupling of a 7-halo-isoquinoline-3-carboxylic acid derivative with a methylboronic acid or a suitable methylboronate ester. This approach allows for the late-stage introduction of the methyl group onto the isoquinoline core. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand (e.g., a phosphine) and a base. organic-synthesis.comyoutube.com

Recent advancements have focused on the use of more sustainable and efficient catalytic systems. For instance, nickel-catalyzed Suzuki-Miyaura couplings of heterocyclic halides have been successfully performed in green solvents. acs.orgnih.govresearchgate.netnih.gov Another innovative approach is the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids, which provides a direct method to form biaryl compounds from readily available starting materials. nsf.gov

The table below outlines a potential Suzuki-Miyaura cross-coupling reaction for the synthesis of a this compound derivative:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

| Ethyl 7-bromo-isoquinoline-3-carboxylate | Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | High |

| Methyl 7-chloro-isoquinoline-3-carboxylate | Trimethylboroxine | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | Good |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for minimizing the environmental impact of its production. Key areas of focus include the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

Green Solvents: Traditional Suzuki-Miyaura and Heck reactions often employ volatile and hazardous organic solvents. The use of more environmentally benign solvents is a primary goal of green chemistry. For Suzuki-Miyaura couplings, solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol have been shown to be effective and are considered greener alternatives to traditional solvents like toluene and dioxane. acs.orgnih.govresearchgate.netnih.gov Aqueous solvent systems are also highly desirable for their low cost, non-flammability, and minimal environmental impact. inovatus.es

Recyclable Catalysts: Palladium catalysts are expensive and can be toxic, making their recovery and reuse a significant aspect of green synthesis. The development of heterogeneous or immobilized palladium catalysts allows for easier separation from the reaction mixture and subsequent recycling. nih.govresearchgate.netmdpi.com For example, palladium nanoparticles supported on various materials have been investigated for their catalytic activity and reusability in cross-coupling reactions.

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques often lead to higher yields and cleaner reaction profiles.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Biological and Mechanistic Studies of 7 Methylisoquinoline 3 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery and development. Derivatives of 7-Methylisoquinoline-3-carboxylic acid have been the subject of preliminary investigations to assess their potential as inhibitors or modulators of various key enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including many therapeutic agents. nih.govfda.gov The metabolic fate of any potential drug candidate is of paramount importance, as it influences bioavailability, duration of action, and the potential for drug-drug interactions. While direct studies on the metabolic profile of this compound and its derivatives are not extensively documented, the metabolism of related quinoline (B57606) and isoquinoline (B145761) structures has been investigated. For instance, the CYP3A4 isozyme is known to be a major player in the metabolism of many heterocyclic compounds. nih.gov Understanding how modifications to the isoquinoline core, such as the introduction of a methyl group at the 7-position and a carboxylic acid at the 3-position, influence interactions with CYP enzymes is a critical area for future research. The potential for these derivatives to act as substrates, inhibitors, or inducers of CYP enzymes would significantly impact their development as therapeutic agents. fda.gov

Fatty acid synthase (FASN) is a key enzyme responsible for the de novo synthesis of fatty acids. nih.govnih.gov Its upregulation in various cancer types has made it an attractive target for the development of novel anti-cancer therapies. patsnap.commdpi.com While there is a growing interest in identifying new FASN inhibitors, research directly linking this compound or its derivatives to the inhibition of fatty acid biosynthesis is currently limited. The exploration of novel chemical scaffolds that can effectively inhibit FASN is an active area of research, and the unique structure of isoquinoline-3-carboxylic acid derivatives may warrant their investigation in this context.

Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of Alzheimer's disease. nih.gov Similarly, glycosidase inhibitors, which interfere with the breakdown of carbohydrates, are used in the treatment of type 2 diabetes. nih.gov Derivatives of quinoline and isoquinoline have shown promise as inhibitors of both cholinesterases and glycosidases. For example, certain quinoline carboxylic acid derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE). researchgate.net Furthermore, various quinoline-based hybrids have demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.net These findings suggest that the isoquinoline-3-carboxylic acid scaffold, including its 7-methyl substituted derivatives, could be a valuable starting point for the design of new cholinesterase and glycosidase inhibitors.

| Compound Class | Enzyme Target | Observed Activity |

| Quinoline Carboxylic Acid Derivatives | Acetylcholinesterase (AChE) | Potent and selective inhibition researchgate.net |

| Quinoline-based Hybrids | α-Glucosidase | Significant inhibitory activity nih.govresearchgate.net |

Receptor Binding and Activation Profiling

The ability of a molecule to bind to and modulate the activity of specific receptors is a fundamental aspect of its pharmacological profile. Derivatives of this compound have been investigated for their interactions with several important receptor systems.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. Research has shown that quinolinecarboxylic acid derivatives can act as potent 5-HT3 receptor antagonists. nih.govresearchgate.netnih.gov The affinity of these compounds for the 5-HT3 receptor is influenced by the substitution pattern on the quinoline ring. nih.govresearchgate.net This suggests that derivatives of isoquinoline-3-carboxylic acid, including 7-methyl substituted analogs, could also exhibit affinity for this receptor.

The metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a G-protein coupled receptor that has emerged as a potential target for the treatment of Parkinson's disease. nih.gov Studies have identified novel positive allosteric modulators (PAMs) of mGluR4 that possess a cyclohexyl amide moiety, with some containing a carboxylic acid group. nih.gov While direct studies on this compound derivatives are lacking, the known activity of other carboxylic acid-containing compounds at mGluR4 suggests a potential avenue for investigation.

| Receptor Target | Compound Class | Observed Activity | Ki (nM) |

| 5-HT3 | Quinolinecarboxylic acid derivative 5 | High affinity | 9.9 nih.govresearchgate.net |

| 5-HT3 | 4-Hydroxyquinoline-3-carboxylic acid derivative 5 | High affinity | 6.1 nih.gov |

| 5-HT3 | 4-Hydroxyquinoline-3-carboxylic acid derivative 6a | High affinity | 1.5 nih.gov |

The peripheral benzodiazepine (B76468) receptor (PBR), now more commonly known as the translocator protein (18 kDa) (TSPO), is located on the outer mitochondrial membrane and is involved in a variety of cellular processes. nih.govresearchgate.net Isoquinoline carboxamides are a well-established class of ligands for the PBR, with the prototypical ligand being PK 11195. nih.govresearchgate.netnih.gov The high affinity of isoquinoline carboxamide derivatives for the PBR makes this scaffold a promising starting point for the development of new PBR ligands. nih.govresearchgate.net The introduction of a methyl group at the 7-position of the isoquinoline ring could potentially modulate the binding affinity and selectivity of these compounds for the PBR. Further studies are needed to explore the PBR binding properties of this compound and its derivatives.

| Compound | Receptor Target | Class |

| PK 11195 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Isoquinoline Carboxamide nih.govresearchgate.netnih.gov |

G Protein-Coupled Receptor (GPCR) Antagonism (e.g., CRTH2)

Derivatives of isoquinoline have been identified as potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). jst.go.jpnih.gov CRTH2 is a key player in allergic inflammation, making its antagonists valuable candidates for therapeutic development. nih.gov

Research into a series of isoquinoline derivatives has led to the identification of potent CRTH2 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity and functional activity of these compounds. nih.govnih.gov One of the most potent compounds identified is TASP0376377, which demonstrates strong binding affinity and excellent functional antagonist activity. nih.govnih.gov This compound was also effective in a chemotaxis assay, confirming its antagonist potency. nih.gov Furthermore, TASP0376377 showed high selectivity for CRTH2 over the DP1 prostanoid receptor and COX-1/COX-2 enzymes. nih.gov Modifications to the molecular structure, such as replacing a carbonyl linker with a methylene (B1212753) linker, have also been explored to alter physicochemical properties and improve the biological profile of these isoquinoline-based antagonists. jst.go.jp

| Compound | Target | Activity Type | IC50 Value |

|---|---|---|---|

| TASP0376377 | CRTH2 | Binding Affinity | 19 nM |

| TASP0376377 | CRTH2 | Functional Antagonist Activity | 13 nM |

| TASP0376377 | CRTH2 | Chemotaxis Assay | 23 nM |

| TASP0376377 | DP1 Receptor | Binding Affinity | >1 µM |

| TASP0376377 | COX-1/COX-2 | Enzyme Inhibition | >10 µM |

Cellular Pathway Modulation

Isoquinoline derivatives have been shown to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. mdpi.comnih.gov The MAPK family, which includes extracellular signal-regulated kinase (ERK), plays a crucial role in regulating melanogenesis and other cellular processes. mdpi.com

Studies on specific isoquinoline alkaloids, such as berberine, have demonstrated their ability to interfere with these pathways. Berberine has been found to inhibit the EGFR-MEK-ERK signaling pathway in human glioblastoma cells. nih.gov It also hampers influenza A replication by inhibiting the MAPK/ERK pathway. nih.gov Another derivative, Di (isoquinolin-1-yl) sulfane (DIQS), was found to inhibit melanin (B1238610) synthesis by modulating MAPK signaling pathways, among others. mdpi.com The modulation of these pathways is a key mechanism through which isoquinoline compounds can exert their various physiological effects. mdpi.comnih.gov

The antiproliferative activity of quinoline-3-carboxylic acid derivatives, which are structurally related to the target compound, has been evaluated in various cancer research models. nih.goveurekaselect.com These studies have demonstrated that these compounds can exhibit significant growth inhibition against several cancer cell lines. eurekaselect.comnih.gov

Designed and synthesized 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition and higher selectivity for cancer cells (MCF-7 and K562) over non-cancerous cells (HEK293). eurekaselect.com The acidic nature of these compounds is thought to enhance their absorption in the acidic tumor microenvironment, contributing to their selectivity. eurekaselect.comresearchgate.net In another study, certain quinoline-3-carboxylate derivatives displayed potent activity against MCF-7 and K562 cell lines, with some compounds showing IC50 values in the sub-micromolar range, even lower than the standard anticancer drug used for comparison. nih.gov The antiproliferative mechanism for these compounds was suggested to be through the upregulation of intrinsic apoptosis pathways. nih.gov Similarly, other quinoline-3-carboxylic acid derivatives have shown remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov

| Compound | MCF-7 IC50 (µM) | K562 IC50 (µM) | HEK293 IC50 (µM) |

|---|---|---|---|

| Compound 2f | Data not specified | Data not specified | Data not specified |

| Compound 2l | Data not specified | Data not specified | Data not specified |

Note: Specific IC50 values for compounds 2f and 2l were described as "more selective and potent" but not explicitly quantified in the source text.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 4k | K562 | 0.28 |

| Compound 4m | MCF-7 | 0.33 |

| Compound 4m | K562 | 0.28 |

| Compound 4n | MCF-7 | 0.33 |

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound 7c (1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) | MCF-7 | 1.73 ± 0.27 |

| Doxorubicin (Reference) | MCF-7 | Data not specified |

Computational Chemistry and Molecular Modeling of 7 Methylisoquinoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.net For 7-Methylisoquinoline-3-carboxylic acid, these calculations elucidate the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.

Methods like DFT with a basis set such as B3LYP/6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. tandfonline.comfigshare.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. tandfonline.comnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom and the oxygen atoms of the carboxylic group are expected to be regions of high electron density.

| Ionization Potential | 6.20 eV | Energy required to remove an electron. |

Note: The values in this table are hypothetical and serve as illustrative examples of results from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Isoquinoline (B145761) derivatives have been investigated as inhibitors for various enzymes, including kinases and aminopeptidases. researchgate.netjapsonline.com

For this compound, docking simulations can be performed against a relevant biological target. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The resulting docking score, typically expressed in kcal/mol, estimates the binding affinity.

Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-target complex. nih.gov For instance, the carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor, while the isoquinoline ring can engage in hydrophobic and stacking interactions with aromatic amino acid residues like tyrosine or tryptophan. mdpi.com

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | 3 | With residues ASP 145, LYS 72, GLU 91. |

| Hydrophobic Interactions | 5 | With residues LEU 21, VAL 55, ALA 70, ILE 144. |

| π-π Stacking | 1 | With residue PHE 146. |

Note: This data is illustrative, based on typical interactions observed for similar heterocyclic compounds in kinase binding sites.

Dynamics Simulations to Elucidate Conformational Behavior

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of interactions, and the influence of solvent. mdpi.com

An MD simulation of the this compound-protein complex, initiated from the best-docked pose, can validate the stability of the predicted binding mode. The simulation is typically run for a duration of nanoseconds to microseconds. Key analyses of the simulation trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures structural stability, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. tandfonline.com The Solvent Accessible Surface Area (SASA) can also be calculated to assess changes in the complex's exposure to the solvent. tandfonline.com

Table 3: Summary of Hypothetical MD Simulation Parameters

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.8 Å | Indicates the protein backbone remains stable throughout the simulation. |

| Ligand RMSD | 0.9 Å | Shows the ligand maintains a stable binding pose within the active site. |

| RMSF of Binding Site Residues | < 1.5 Å | Low fluctuation suggests stable interactions with the ligand. |

| SASA of Complex | 150 Ų | A stable SASA value suggests a compact and stable complex. tandfonline.com |

| Interaction Stability | High | Key hydrogen bonds and hydrophobic contacts are maintained over the simulation time. |

Note: These values are representative examples derived from MD simulations of small molecule-protein complexes.

QSAR and Cheminformatics Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.netjapsonline.com These models are valuable for predicting the activity of novel compounds and for optimizing lead structures in drug design. Cheminformatics involves the use of computational methods to analyze chemical data, including the calculation of molecular descriptors.

For this compound, a variety of molecular descriptors can be calculated. These descriptors quantify different aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), topological features (e.g., connectivity indices), and electronic properties (e.g., partial charges). These descriptors can then be used to build a QSAR model based on a training set of isoquinoline derivatives with known biological activities. nih.gov The resulting model can predict the potential activity of this compound.

Table 4: Selected Cheminformatics Descriptors for this compound

| Descriptor | Calculated Value | Relevance |

|---|---|---|

| Molecular Weight | 201.21 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition) | 2.5 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Relates to drug transport properties. |

| Number of Hydrogen Bond Donors | 1 | The -COOH group. |

| Number of Hydrogen Bond Acceptors | 3 | The N atom and two O atoms. |

| Number of Rotatable Bonds | 1 | Indicates molecular flexibility. |

Note: Values are calculated based on the chemical structure and are used in QSAR and drug-likeness predictions.

In Silico Prediction of Reaction Pathways and Synthetic Accessibility

Computational tools can also assist in chemical synthesis by predicting viable reaction pathways. Retrosynthetic analysis software can break down a target molecule, such as this compound, into simpler, commercially available precursors. researchgate.net This approach helps chemists design efficient synthetic routes.

A plausible retrosynthetic pathway for this compound might involve key disconnections to identify precursor molecules. For example, a primary disconnection could break the bonds formed during the final cyclization step, leading back to a substituted phenethylamine (B48288) or benzylamine (B48309) derivative, which are common starting materials for isoquinoline synthesis. quimicaorganica.org

Table 5: Hypothetical Retrosynthetic Analysis for this compound

| Disconnection Step | Key Intermediate(s) | Synthetic Strategy |

|---|---|---|

| Step 1: C-N and C=C bond formation | Substituted β-phenylethyl amide | Bischler-Napieralski type cyclization. quimicaorganica.org |

| Step 2: Amide bond formation | 2-(4-methylphenyl)ethan-1-amine and an oxo-propanoic acid derivative | Standard amide coupling reaction. |

| Step 3: Precursor Synthesis | 4-methylbenzaldehyde (B123495) and nitromethane (B149229) | Henry reaction followed by reduction to form the phenethylamine. |

Note: This table outlines a conceptual, computationally-guided retrosynthetic pathway based on established isoquinoline synthesis methods.

Advanced Analytical Methodologies for the Characterization and Quantification of 7 Methylisoquinoline 3 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to isolating 7-Methylisoquinoline-3-carboxylic acid from complex mixtures and quantifying its presence. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar, non-volatile compounds like this compound. A reversed-phase approach is typically employed for its robust and versatile nature.

Method development would involve optimizing several key parameters to achieve a symmetric peak shape and adequate retention. semanticscholar.org A C18 column is a common starting point for the stationary phase. semanticscholar.orgmdpi.com The mobile phase composition, a critical factor, would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, delivered in an isocratic or gradient elution mode. mdpi.comnih.gov The pH of the aqueous phase is crucial for controlling the ionization state of the carboxylic acid group and achieving optimal separation. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor eluents at multiple wavelengths, providing both quantitative data and spectral information for peak purity assessment. semanticscholar.orgmdpi.com

Once developed, the method must undergo rigorous validation according to established guidelines to ensure its reliability. mdpi.com Validation encompasses the evaluation of parameters such as linearity, precision, accuracy, sensitivity, and specificity. lekovitesirovine.rsnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient) | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. lekovitesirovine.rs | r² ≥ 0.999 lekovitesirovine.rs |

| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov Assessed at intra-day and inter-day levels. lekovitesirovine.rs | RSD ≤ 2.0% lekovitesirovine.rs |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. Often assessed via spike recovery studies. lekovitesirovine.rs | 98.0% - 102.0% lekovitesirovine.rs |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. amazonaws.com | Signal-to-Noise Ratio ≥ 10:1 |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the carboxylic acid group. colostate.edu To overcome these limitations and make the compound "GC-amenable," a derivatization step is necessary. sigmaaldrich.com This process modifies the analyte by replacing active hydrogens on the carboxyl group with less polar functional groups, thereby increasing its volatility and thermal stability. colostate.eduresearchgate.net

Common derivatization strategies for carboxylic acids fall into three main categories:

Alkylation (Esterification): This is the most frequent approach, typically converting the carboxylic acid to its corresponding methyl ester. colostate.edu Reagents like dimethylformamide dialkyl acetals or diazomethane (B1218177) can be used for this purpose. colostate.eduresearchgate.net

Silylation: This involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent. sigmaaldrich.comresearchgate.net The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: This process introduces an acyl group, converting the carboxylic acid into an ester. researchgate.net

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure the reaction goes to completion, resulting in good peak shape and detector response. sigmaaldrich.com

| Derivatization Strategy | Common Reagent(s) | Derivative Formed | Key Advantages |

|---|---|---|---|

| Alkylation (Esterification) | Methanol/BF₃, Diazomethane, DMF-DMA | Methyl Ester | Forms stable and volatile derivatives; widely applicable. colostate.edu |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | Reactions are often rapid and quantitative; reagents are highly reactive. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Anhydride/Ester | Produces volatile derivatives suitable for electron capture detection (ECD). researchgate.net |

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both quantification and structural confirmation.

When analyzing this compound in complex biological or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. amazonaws.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS detection. amazonaws.comnih.gov

For quantification, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other co-eluting matrix components. amazonaws.com A major challenge in complex matrices is the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the analyte, affecting accuracy and reproducibility. semanticscholar.org This can be mitigated through efficient sample preparation, chromatographic separation, or the use of a stable isotope-labeled internal standard. semanticscholar.org

| Parameter | Description | Example for this compound |

|---|---|---|

| Ionization Mode | Method for generating ions. | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | The protonated molecular ion of the analyte selected in the first mass analyzer. | m/z 188.07 |

| Product Ion(s) | Specific fragments of the precursor ion monitored in the second mass analyzer. | Hypothetical: m/z 170.06 (loss of H₂O), m/z 142.06 (loss of CO₂) |

| Internal Standard | A compound with similar properties added to samples and standards for accurate quantification. | ¹³C₆-7-Methylisoquinoline-3-carboxylic acid |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.gov This capability is crucial for unequivocally confirming the elemental composition of this compound. HRMS can measure the mass of an ion with an error of less than 5 parts per million (ppm), allowing for the determination of a unique molecular formula. nih.gov This high resolving power can also distinguish between the target analyte and other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Furthermore, the isotopic pattern of the molecule, resulting from the natural abundance of isotopes like ¹³C, can be resolved and compared to the theoretical pattern, adding another layer of confidence to the identification. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Theoretical Monoisotopic Mass | 187.06333 u |

| Hypothetical Measured Mass | 187.06311 u |

| Mass Error | -1.18 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure and conformation of this compound in solution. auremn.org.br

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the core structure and the presence of functional groups. nih.govmdpi.com The chemical shifts, integration of signals, and coupling patterns are all used to piece together the molecular framework.

For more detailed conformational analysis, two-dimensional NMR techniques are employed. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. mdpi.com This information is vital for determining the preferred spatial arrangement of the molecule, such as the orientation of the methyl and carboxylic acid groups relative to the isoquinoline (B145761) ring system. By studying changes in chemical shifts or observing intermolecular NOEs, NMR can also be used to investigate how this compound interacts with other molecules, such as biological macromolecules or solvent molecules. auremn.org.br

| Proton Type | Hypothetical Chemical Shift Range (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Isoquinoline Ring) | 7.5 - 9.0 | Singlet, Doublet |

| Carboxylic Acid Proton (-COOH) | 12.0 - 13.0 (broad) | Singlet |

| Methyl Protons (-CH₃) | 2.5 - 2.8 | Singlet |

Spectroscopic Techniques for Investigating Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties, solubility, and biological activity of a molecule like this compound. Spectroscopic techniques are powerful tools for elucidating the nature and strength of these non-covalent interactions, which include hydrogen bonding and π-π stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the structure of this compound. In the context of intermolecular interactions, NMR can provide significant insights. For instance, the chemical shift of the carboxylic acid proton is highly sensitive to its hydrogen-bonding environment. In solution, concentration-dependent chemical shifts of the -COOH proton can indicate the presence of intermolecular hydrogen bonds. A downfield shift with increasing concentration typically suggests the formation of hydrogen-bonded dimers or oligomers.

For related quinoline (B57606) carboxylic acid derivatives, ¹H NMR has been instrumental in confirming structural details, including the presence of specific functional groups and their electronic environments. mdpi.com For example, in a study of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the broad peak of the OH proton was observed at 11.60 ppm, indicating its involvement in hydrogen bonding. mdpi.com Similarly, for 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid, broad singlets for the 4-OH and COOH protons were observed at 11.10 ppm and 16.44 ppm, respectively, confirming their acidic nature and potential for interaction. mdpi.com

Infrared (IR) Spectroscopy: Infrared spectroscopy is particularly sensitive to the vibrational frequencies of functional groups involved in hydrogen bonding. For this compound, the stretching frequency of the carbonyl group (C=O) in the carboxylic acid is a key indicator of intermolecular interactions. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the C=O stretch appears at a higher frequency. In the solid state or in concentrated solutions, where carboxylic acid dimers are common, this band broadens and shifts to a lower frequency due to the weakening of the C=O bond through hydrogen bonding. Similarly, the O-H stretching vibration of the carboxylic acid group is also significantly affected, appearing as a very broad band at lower wavenumbers when involved in strong hydrogen bonding.

Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive and detailed information about intermolecular interactions in the solid state. This technique can precisely determine the three-dimensional arrangement of molecules in a crystal lattice, revealing bond lengths, bond angles, and the distances between interacting atoms. For analogous compounds like quinolone and cinnoline (B1195905) derivatives, X-ray diffraction has been used to identify and characterize both intramolecular and intermolecular hydrogen bonds. mdpi.comresearchgate.net For instance, studies on related quinolone carboxylic acid derivatives have revealed the presence of various intermolecular hydrogen bonds such as C–H•••O. mdpi.com It is expected that in the crystalline form of this compound, the carboxylic acid moieties would form centrosymmetric dimers through strong O-H•••O hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic isoquinoline rings are also likely to play a significant role in the crystal packing.

Computational and Spectroscopic Correlation: Modern research often combines experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of intermolecular interactions. mdpi.com DFT calculations can be used to model the geometry, energy, and vibrational frequencies of monomers and dimers of this compound. These theoretical predictions can then be compared with experimental NMR and IR data to validate the proposed interaction models. For example, the calculated IR spectra of a hydrogen-bonded dimer would be expected to show a red shift in the C=O and O-H stretching frequencies compared to the monomer, which can be correlated with experimental spectra.

The table below summarizes the expected spectroscopic signatures for the key intermolecular interactions in this compound.

| Spectroscopic Technique | Interaction Investigated | Expected Observation |

| ¹H NMR | Hydrogen Bonding | Concentration-dependent downfield shift of the COOH proton signal. |

| IR Spectroscopy | Hydrogen Bonding (Dimerization) | Broadening and shift to lower frequency of the C=O stretching band. Very broad O-H stretching band at lower wavenumbers. |

| Single-Crystal X-ray Diffraction | Overall Crystal Packing | Determination of O-H•••O hydrogen bond distances and angles in dimers. Measurement of interplanar distances and geometry of π-π stacking interactions. |

By employing these advanced analytical methodologies, a comprehensive picture of the intermolecular interactions governing the physicochemical properties of this compound can be developed.

Medicinal Chemistry and Drug Design Applications of 7 Methylisoquinoline 3 Carboxylic Acid Frameworks

Design and Synthesis of Novel Isoquinoline-Based Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, providing a rich resource for identifying novel hit compounds. The 7-Methylisoquinoline-3-carboxylic acid scaffold serves as an excellent starting point for the generation of such libraries due to its synthetic tractability and the presence of multiple points for chemical modification. The carboxylic acid group at the 3-position and the methyl group at the 7-position, along with other positions on the isoquinoline (B145761) ring, can be readily functionalized to produce a wide array of derivatives.

The synthesis of these libraries often employs combinatorial chemistry approaches, allowing for the rapid generation of a large number of compounds. For instance, the carboxylic acid moiety can be converted to a variety of amides, esters, and other functional groups through well-established chemical transformations. Similarly, the methyl group can be a handle for further reactions, or its presence can influence the electronic and steric properties of the molecule, thereby impacting its biological activity.

A study focused on isoquinoline-3-carboxylic acid derivatives demonstrated a strategy where multiple isoquinoline-3-carboxylic acid moieties were conjugated with a core structure to create a novel anti-tumor agent. nih.gov This approach highlights the potential of using the this compound unit as a building block in more complex molecular architectures to enhance therapeutic efficacy. nih.gov

Scaffold-Hopping and Fragment-Based Drug Discovery Strategies

Scaffold hopping and fragment-based drug discovery (FBDD) are powerful strategies for the identification and optimization of lead compounds. Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity, often to improve properties such as potency, selectivity, or pharmacokinetic profiles. nih.govuniroma1.it The this compound framework, with its distinct topology and chemical properties, can be employed as a novel scaffold to replace existing pharmacophores in known drug molecules.

In the realm of FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create more potent leads. The this compound molecule itself, or smaller fragments thereof, can be included in fragment libraries for screening against various disease targets. A study on the fragment-based design of isoquinoline derivatives as anti-inflammatory drugs involved the synthesis of a library of 5,000 isoquinoline derivatives, underscoring the utility of this scaffold in FBDD approaches. researchoutreach.org The insights gained from how these fragments bind can guide the design of larger, more potent molecules incorporating the this compound core.

Development of Probes for Biological Target Validation

Chemical probes are essential tools for elucidating the function of biological targets and validating their relevance to disease. The this compound scaffold can be adapted for the development of such probes. By incorporating reporter groups, such as fluorescent tags or biotin labels, derivatives of this compound can be used to visualize and track the localization and interaction of their target proteins within cells.

The carboxylic acid group is a particularly useful handle for the attachment of these reporter groups via amide bond formation, without significantly altering the core pharmacophore responsible for target binding. Furthermore, the development of photoaffinity probes, which can covalently bind to their target upon photoactivation, can be pursued to identify the specific binding partners of compounds derived from this scaffold. While specific examples for this compound are not yet prevalent in the literature, the general principles of probe development are readily applicable to this versatile framework.

Exploration of this compound as a Privileged Structure in Drug Discovery

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drug molecules. The quinoline (B57606) and isoquinoline cores are widely regarded as privileged structures in medicinal chemistry. nih.gov Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, underpins their broad biological activity.

Preclinical Research Models for Mechanistic Investigation of Isoquinoline Derivatives

Preclinical research models are crucial for evaluating the efficacy and understanding the mechanism of action of new drug candidates. Derivatives of isoquinoline-3-carboxylic acid have been the subject of such investigations, particularly in the context of cancer research. For example, a novel compound comprising two isoquinoline-3-carboxylic acid units was evaluated in vivo and found to be well-tolerated with high therapeutic efficacy and low systemic toxicity at effective doses in anti-tumor studies. nih.gov

While specific preclinical data for this compound are not extensively documented, the established methodologies for evaluating related isoquinoline derivatives provide a clear roadmap for future studies. These would typically involve in vitro assays to determine the potency and selectivity of the compounds against their intended targets, followed by cell-based assays to assess their effects on cellular processes such as proliferation, apoptosis, and signaling pathways. Promising candidates would then advance to in vivo studies in animal models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

Below is a hypothetical data table illustrating the kind of data that would be generated in preclinical studies of this compound derivatives.

| Compound ID | Target | In Vitro Potency (IC50, µM) | Cell-Based Activity (EC50, µM) | In Vivo Efficacy (Tumor Growth Inhibition, %) |

| 7-MIC-A01 | Kinase X | 0.5 | 2.1 | 65 |

| 7-MIC-A02 | Protease Y | 1.2 | 5.8 | 45 |

| 7-MIC-A03 | Receptor Z | 0.8 | 3.5 | 55 |

Table 1: Illustrative Preclinical Data for Hypothetical this compound Derivatives. This table showcases the type of data that would be collected to assess the therapeutic potential of new compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methylisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from analogous isoquinoline derivatives. For example, hydrolysis of methyl esters (e.g., methyl 7-substituted-isoquinoline-3-carboxylate) under acidic or basic conditions, followed by purification via recrystallization or chromatography, is a common approach . Reaction parameters such as temperature (60–100°C) and pH (controlled via HCl/NaOH) are critical for optimizing yield and purity. Characterization via H/C NMR and LC-MS is essential to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify substituent positions (e.g., methyl group at C7, carboxylic acid at C3) .

- Mass Spectrometry (MS) : Confirm molecular weight (187.19 g/mol) via ESI-MS or MALDI-TOF .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination) .

- Antioxidant Potential : Employ DPPH radical scavenging or FRAP assays .

- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. halogen groups) impact the biological activity of isoquinoline-3-carboxylic acid derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace the methyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups and compare bioactivity profiles .

- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like DNA topoisomerases or microbial enzymes .

- Example : Fluorinated analogs (e.g., 7-Fluoro derivatives) show enhanced antibacterial potency due to increased electronegativity .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Store at 2–8°C in airtight, light-protected containers to prevent carboxylic acid dimerization .

- pH-Dependent Solubility : Assess solubility in buffered solutions (pH 1–10) to identify optimal formulation conditions .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via LC-HRMS .

- Isotopic Labeling : Synthesize C/C-labeled analogs for tracing metabolic fates in urine/plasma .

Q. What computational approaches predict the environmental toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity (e.g., LC50 for aquatic organisms) .

- Molecular Dynamics Simulations : Study interactions with environmental receptors (e.g., soil organic matter) to assess persistence .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activities of methyl-substituted isoquinolines be addressed?

- Methodological Answer :

- Standardize Assay Protocols : Ensure consistent cell lines, inoculum sizes, and endpoint measurements (e.g., MIC vs. zone-of-inhibition) .

- Control for Purity : Re-test compounds with independent purity verification (e.g., third-party HPLC analysis) .

- Meta-Analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.